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Compound of Interest

Compound Name:
Methyl 2-(2-bromophenyl)-2-

oxoacetate

Cat. No.: B1610294 Get Quote

Molecular Structure and Physicochemical
Properties
Chemical Identity and Structural Features
Methyl 2-bromophenylglyoxylate, with the chemical formula C₉H₇BrO₃, belongs to the family of

α-ketoesters. Its structure is characterized by a phenyl ring substituted at the ortho position with

a bromine atom, directly attached to a glyoxylate moiety. The molecule's core reactivity is

dictated by the vicinal arrangement of the ketone and ester carbonyl groups, which mutually

influence each other's electrophilicity.[1] The presence of the ortho-bromo substituent

introduces significant steric and electronic effects, which are critical considerations for its

synthetic applications.

Caption: Chemical structure of Methyl 2-Bromophenylglyoxylate.

Physicochemical Properties
The physical and chemical properties of methyl 2-bromophenylglyoxylate are summarized

below. These values are calculated based on its structure and serve as a predictive baseline

for experimental work.
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Property Value Source

Molecular Formula C₉H₇BrO₃ -

Molecular Weight 243.06 g/mol Calculated

CAS Number Not assigned -

Appearance
Expected to be a pale yellow

oil or low-melting solid
Analogy

Boiling Point > 250 °C (Predicted) Analogy

Solubility
Soluble in common organic

solvents (DCM, Ether, EtOAc)
Analogy

Proposed Synthesis and Experimental Protocol
The synthesis of aryl glyoxylates can be achieved through several established methodologies.

[2] For methyl 2-bromophenylglyoxylate, a robust and widely applicable method is the Friedel-

Crafts acylation of bromobenzene using methyl oxalyl chloride.

Synthetic Route: Friedel-Crafts Acylation
This pathway involves the electrophilic substitution of bromobenzene with an acylium ion

generated from methyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as

aluminum chloride (AlCl₃). The ortho-para directing nature of the bromine substituent leads to a

mixture of isomers, necessitating chromatographic purification.
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Workflow: Synthesis and Verification
Reactants:

- Bromobenzene
- Methyl Oxalyl Chloride

- AlCl₃

Friedel-Crafts Acylation
(DCM, 0°C to rt)

Aqueous Workup
(HCl quench, extraction)

Column Chromatography
(Silica Gel)

Pure Methyl
2-Bromophenylglyoxylate

Spectroscopic Characterization

¹H & ¹³C NMR IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Proposed workflow for synthesis and characterization.
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Detailed Experimental Protocol
Materials:

Bromobenzene (1.0 equiv)

Methyl oxalyl chloride (1.1 equiv)

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1M HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for elution)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add

anhydrous DCM and AlCl₃ (1.2 equiv).

Cool the suspension to 0 °C in an ice bath.

Add bromobenzene (1.0 equiv) to the stirred suspension.

Slowly add methyl oxalyl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is

exothermic; maintain the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly

adding it to a beaker of crushed ice and 1M HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product.[3]

Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl

acetate gradient to separate the ortho and para isomers.

Spectroscopic Characterization (Anticipated Data)
Definitive structural confirmation relies on a combination of spectroscopic techniques. The

following data are predicted based on known values for similar molecular fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl ester protons. The aromatic region (7.2-7.8 ppm) will likely display a

complex multiplet pattern due to the ortho-substitution. The methyl ester protons will appear

as a sharp singlet around 3.9 ppm, deshielded by the adjacent oxygen atom.[4][5]

¹³C NMR: The carbon spectrum will be characterized by signals for the two carbonyl carbons

(ketone ~180-190 ppm, ester ~160-165 ppm), the aromatic carbons (120-140 ppm), and the

methyl ester carbon (~53 ppm).[6] The carbon bearing the bromine atom (C-Br) is expected

around 125 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key

absorption bands are anticipated at:

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.
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~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl, slightly lowered due to

conjugation with the aromatic ring.[7][8]

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

~2960 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.[9]

~1250 cm⁻¹ (strong): C-O stretching of the ester group.

~750 cm⁻¹ (strong): C-Br stretching.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Molecular Ion (M⁺): Peaks at m/z 242 and 244.

Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 211/213. Loss

of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 183/185. The benzoyl

fragment [C₆H₄BrCO]⁺ would be a prominent peak.[10][11]

Technique Anticipated Signature

¹H NMR (CDCl₃) δ ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCH₃)

¹³C NMR (CDCl₃)
δ ~185 (C=O, ketone), ~164 (C=O, ester), ~140-

120 (Ar-C), ~53 (-OCH₃)

IR (thin film, cm⁻¹)
~1735 (C=O, ester), ~1690 (C=O, ketone),

~1250 (C-O), ~750 (C-Br)

MS (EI, m/z) 244, 242 (M⁺), 213, 211, 185, 183

Reactivity and Synthetic Utility
The dual electrophilicity of α-ketoesters like methyl 2-bromophenylglyoxylate makes them

valuable and versatile building blocks in organic synthesis.[1]
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Caption: Key reaction pathways for Methyl 2-Bromophenylglyoxylate.

Nucleophilic Addition
The ketone carbonyl is significantly more electrophilic than the ester carbonyl and is the

primary site for nucleophilic attack. This selectivity allows for a range of transformations.

Henry Reaction: Reaction with nitromethane in the presence of a base yields β-nitro-α-

hydroxy esters, which are precursors to valuable β-amino-α-hydroxy esters.[12][13]

Aldol and Mannich Reactions: These reactions provide access to complex polyfunctional

molecules by forming new carbon-carbon or carbon-nitrogen bonds at the α-position of the

ketone.[1]

Organometallic Reagents: Grignard and organolithium reagents add selectively to the ketone

to produce tertiary α-hydroxy esters.

The choice of nucleophile and reaction conditions is critical. The steric hindrance from the

ortho-bromo group may necessitate stronger nucleophiles or longer reaction times compared to

its unsubstituted counterpart.

Application in Heterocyclic Chemistry
The 1,2-dicarbonyl structure is a classic precursor for the synthesis of various heterocycles. For

instance, condensation with 1,2-diamines can lead to the formation of quinoxaline derivatives,

a scaffold present in many biologically active compounds.
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Conclusion
Methyl 2-bromophenylglyoxylate is a promising synthetic intermediate whose utility is defined

by its α-ketoester core and the modulating influence of its ortho-bromo substituent. While

detailed experimental data for this specific molecule is not widely published, its chemical

behavior can be confidently predicted from well-established principles of organic chemistry.

This guide provides the necessary foundational knowledge for its synthesis, characterization,

and strategic application in research and development, empowering scientists to leverage its

unique structural features for the construction of novel and complex molecular targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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